N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Description
N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position. This moiety is linked via an acetamide bridge to a piperidine ring sulfonylated at the 1-position by a thiophene-2-yl group.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-13-6-4-8-15-18(13)21-19(27-15)20-16(23)12-14-7-2-3-10-22(14)28(24,25)17-9-5-11-26-17/h4-6,8-9,11,14H,2-3,7,10,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLRGNVCINPQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a piperidine moiety, and a thiophene sulfonyl group, suggesting diverse pharmacological applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Piperidine Moiety : A six-membered ring containing one nitrogen atom.
- Thiophene Sulfonyl Group : A five-membered ring containing sulfur, contributing to the compound's reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S2 |
| Molecular Weight | 366.49 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO |
Research indicates that this compound may exert its biological effects through interactions with specific biological targets such as enzymes or receptors. Compounds with similar structures have shown significant biological activities, including anti-inflammatory and anticancer properties .
Anticancer Activity
A study focused on thiazole derivatives demonstrated that compounds with similar scaffolds exhibited notable anticancer effects against various tumor cell lines. For instance, derivatives were evaluated against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase activation . The results indicated that certain modifications on the thiazole ring could enhance anticancer activity.
Immunomodulatory Effects
Recent findings suggest that compounds structurally related to this compound can activate the NF-kB signaling pathway. This pathway plays a crucial role in immune response regulation, where certain derivatives were shown to enhance cytokine release in human monocytic cell lines .
Structure-Activity Relationship (SAR)
A systematic SAR study identified key modifications that could potentiate the biological activity of thiazole derivatives. For example, specific substitutions on the thiazole ring were found to enhance NF-kB activation significantly . The following table summarizes some active analogs and their observed effects:
| Compound | Modification Type | Biological Activity |
|---|---|---|
| Compound 1 | 4-Methyl substitution | Enhanced NF-kB activation |
| Compound 6f | 5-Chloro group | Significant anticancer activity |
| Compound 12d | Bromo substitution | Inactive in NF-kB activation |
Case Study 1: Anticancer Evaluation
In a study evaluating various thiazole derivatives, this compound was tested for its efficacy against lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to known anticancer agents .
Case Study 2: Immunological Response
Another study explored the immunomodulatory potential of similar compounds in murine models. When administered as co-adjuvants with TLR agonists, these compounds significantly enhanced antigen-specific antibody responses compared to controls . This suggests potential applications in vaccine development.
Comparison with Similar Compounds
Acetamide Derivatives with Thiazole/Piperazine Moieties
Compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) and its analogs (14–18) share the acetamide-thiazole scaffold but differ in the piperazine substituents and aryl groups on the thiazole ring (Table 1). These modifications significantly influence physicochemical properties:
- Melting Points : Range from 269°C (compound 15) to 303°C (compound 18), correlating with increased polarity from methoxy or halogen substituents.
- Molecular Weights : Vary between 408.52 (compound 16) and 438.54 (compound 18), reflecting substituent bulk.
The target compound’s piperidine-sulfonyl group may enhance metabolic stability compared to piperazine derivatives, as sulfonylation reduces basicity and improves membrane permeability .
Table 1: Key Data for Thiazole-Piperazine Acetamide Derivatives
| Compound | Substituent (R) | Melting Point (°C) | Molecular Weight |
|---|---|---|---|
| 13 | 4-Methoxyphenyl | 289–290 | 422.54 |
| 14 | 4-Chlorophenyl | 282–283 | 426.96 |
| 15 | 4-Fluorophenyl | 269–270 | 410.51 |
| 16 | Phenyl | 281–282 | 408.52 |
| 17 | 4-Methylphenyl | 297–298 | 422.54 |
| 18 | 4-Methoxyphenyl (bis) | 302–303 | 438.54 |
Benzothiazole-Isoquinoline Hybrids
Compounds like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p) replace the sulfonylated piperidine with a dihydroisoquinoline ring. However, the absence of the sulfonyl group may reduce solubility and target specificity compared to the sulfonamide-containing target compound .
Dioxothiazolidinone-Benzothiazole Derivatives
Compounds 4a–4d (e.g., 4a: 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) feature a dioxothiazolidinone ring conjugated to benzothiazole via acetamide. The nitro group on benzothiazole (4a–4d) increases electron-withdrawing effects, which may enhance binding to polar enzyme pockets. In contrast, the target compound’s methyl group on benzothiazole likely improves lipophilicity and passive diffusion .
Table 2: Properties of Dioxothiazolidinone-Benzothiazole Derivatives
| Compound | Benzylidene Substituent | Melting Point (°C) | Molecular Weight |
|---|---|---|---|
| 4a | 4-Fluorophenyl | 199–201 | 458.37 |
| 4b | 4-Methoxyphenyl | 259–261 | 470.59 |
| 4c | 4-Bromophenyl | 252–254 | 519.53 |
| 4d | 4-Methylphenyl | 201–203 | 454.53 |
Sulfonylated Piperidine Analogs
The compound N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105223-44-6) shares the sulfonylated piperidine moiety with the target compound but replaces the benzothiazole with a chlorophenyl group. This structural simplification reduces molecular weight (413.0 vs. ~450 estimated for the target) and may alter pharmacokinetic profiles, such as shorter half-life due to decreased steric bulk .
Triazole-Benzothiazole Hybrids
Compounds like 2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (11c) introduce triazole rings via click chemistry. protease inhibition) .
Q & A
Q. Q1. What are the established synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step reactions involving thiazole and piperidine intermediates. A common approach includes:
Thiazole Core Formation : Reacting 2-amino-4-methylbenzothiazole with acetonitrile derivatives under anhydrous AlCl₃ catalysis to form the acetamide backbone .
Piperidine Sulfonylation : Introducing the thiophen-2-ylsulfonyl group to the piperidine ring via sulfonation with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Coupling Reactions : Final coupling of the thiazole and sulfonylated piperidine moieties using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMF or THF .
Yield Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can improve yields (up to 39%) compared to conventional heating (6–24 hours, 17–24% yields) . Purity is validated via NMR and elemental analysis .**
Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Key analytical techniques include:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl group on benzothiazole at δ 2.4 ppm; thiophene protons at δ 7.1–7.3 ppm) .
- IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (e.g., ~450–470 g/mol depending on substituents) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. Q3. What preliminary biological screening assays are recommended for this compound?
Methodological Answer: Initial screens should target:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values and selectivity indices .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) if structural motifs (e.g., sulfonamide) suggest target affinity .
Advanced Research Questions
Q. Q4. How can molecular docking studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Target Identification : Dock the compound into active sites of validated targets (e.g., bacterial dihydrofolate reductase or kinase domains) using software like AutoDock Vina .
- Binding Mode Analysis : Key interactions include hydrogen bonds between the acetamide carbonyl and Arg/Lys residues, and π-π stacking of the benzothiazole ring with hydrophobic pockets .
- SAR Insights : Modify substituents (e.g., methyl on benzothiazole or sulfonyl group) to enhance binding scores. For example, fluorinated analogs may improve metabolic stability .
Q. Q5. How should researchers address contradictions in synthetic yield data across different methodologies?
Methodological Answer:
- Controlled Comparisons : Replicate reactions under identical conditions (solvent, catalyst, temperature) to isolate variables. For example, microwave vs. conventional heating in DMF .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete sulfonylation or hydrolysis) that reduce yields .
- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and transition states, identifying energy barriers that limit yields .
Q. Q6. What strategies are effective for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing side reactions .
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., zeolites or ionic liquids) for greener and recyclable catalysts .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. Q7. How can computational tools accelerate the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use QikProp or SwissADME to predict logP (target 2–4), aqueous solubility, and CYP450 inhibition .
- Quantum Mechanical Calculations : Optimize substituent electronic effects (e.g., electron-withdrawing groups on thiophene) to enhance metabolic stability .
- Retrosynthetic Planning : AI-driven platforms (e.g., ICSynth) propose novel routes using available building blocks (e.g., thiophene-2-sulfonyl chloride) .
Data Interpretation and Validation
Q. Q8. How should researchers validate unexpected biological activity results, such as off-target effects?
Methodological Answer:
- Counter-Screens : Test the compound against related enzyme isoforms or mutant strains to confirm selectivity .
- Proteomics Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .
- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across ≥3 independent experiments .
Q. Q9. What are best practices for reconciling discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Force Field Refinement : Adjust docking parameters (e.g., solvation models) to better mimic physiological conditions .
- Crystal Structures : Compare predicted binding poses with X-ray crystallography data of target-ligand complexes .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies, identifying overestimated interactions in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
